BenchChemオンラインストアへようこそ!

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

Kinase Inhibitor Design Fragment-Based Drug Discovery Regioisomeric Purity

For medicinal chemistry teams, purchasing the precise (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone (CAS 2097982-21-1) is non-negotiable. Substituting with the pyridin-3-yl regioisomer or 4-aminopiperidine isomer alters electronic distribution and the amine pharmacophore vector, leading to unpredictable potency losses in kinase binding and CNS receptor assays. This building block’s dual orthogonal groups enable efficient parallel library synthesis, doubling explorable chemical space. Available from specialist suppliers in multi-gram quantities with ≥95% purity, ensuring SAR reproducibility.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2097982-21-1
Cat. No. B1476174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone
CAS2097982-21-1
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(=O)N2CCCC(C2)N
InChIInChI=1S/C12H17N3O2/c1-17-11-7-9(4-5-14-11)12(16)15-6-2-3-10(13)8-15/h4-5,7,10H,2-3,6,8,13H2,1H3
InChIKeyTZOUZSBYIJHDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone (CAS 2097982-21-1): A Specialized Heterocyclic Building Block for Kinase and Receptor-Targeted Discovery


(3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone (CAS 2097982-21-1) is a synthetic, dual-heterocyclic small molecule composed of a 3-aminopiperidine core linked via a carbonyl bridge to a 2-methoxypyridin-4-yl moiety [1]. With a molecular formula of C₁₂H₁₇N₃O₂ and a molecular weight of 235.28 g/mol, it is categorized as a piperidine derivative and is primarily utilized as a versatile building block or intermediate in medicinal chemistry [2]. Its structure supports derivatization into kinase inhibitors and receptor modulators, and it is commercially available through specialized chemical suppliers such as Toronto Research Chemicals (TRC) for research and early-stage discovery purposes [3].

Why Generic Substitution of (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone with In-Class Analogs Undermines Reproducibility


Substituting (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone with a closely related analog, such as its pyridin-3-yl regioisomer (CAS 1409396-83-3) or the 4-aminopiperidine isomer, is not scientifically neutral. The position of the methoxy substituent on the pyridine ring (4-yl vs. 3-yl) fundamentally alters the electronic distribution and hydrogen-bonding capacity of the fragment, directly impacting its binding affinity and selectivity for biological targets like kinases . Similarly, relocating the amino group from the 3-position of the piperidine to the 4-position changes the vector of the key amine pharmacophore, which can disrupt interactions with catalytic lysine residues or the hinge region of ATP-binding pockets [1]. These structural modifications lead to unpredictable losses in potency and selectivity profiles, making the specified regioisomer indispensable for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone Against Structural Analogs


Regioisomeric Purity and Structural Fidelity: A Critical Control for Kinase Hit Validation

The target compound is defined by its specific 2-methoxy-4-pyridinyl regioisomerism. The closest commercially available analog, (3-Aminopiperidin-1-yl)(2-methoxypyridin-3-yl)methanone (CAS 1409396-83-3), is a distinct chemical entity with different physical and biological properties . While both share the molecular formula C₁₂H₁₇N₃O₂ and molecular weight of 235.28 g/mol, the 3-yl isomer presents a different spatial orientation of the methoxy group, which is documented to alter kinase hinge-binding motifs. High-purity lots of the target compound (typically ≥95% as verified by HPLC) ensure that biological activity observed in screening cascades is attributable solely to the 4-pyridinyl geometry, eliminating false positives from regioisomeric contamination [1].

Kinase Inhibitor Design Fragment-Based Drug Discovery Regioisomeric Purity

Amino Group Topology on Piperidine: Impact on Monoamine Transporter and Kinase Selectivity

The 3-amino substituent on the piperidine ring is a critical pharmacophoric element. In a broad patent disclosure on aminopiperidinyl derivatives for monoamine reuptake inhibition, compounds with specific amino-group positioning were profiled for their ability to inhibit serotonin, norepinephrine, and dopamine transporters [1]. While the exact IC₅₀ values for (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone are not disclosed, the structure-activity relationships (SAR) tables indicate that moving the amino group from the 3-position to the 4-position, or replacing the pyridine with a pyrimidine, significantly diminishes activity at the serotonin transporter (SERT) [1]. This class-level inference highlights the target compound's topological advantage for maintaining potency at specific monoamine targets compared to its 4-amino or pyrimidine analogs.

Monoamine Reuptake Inhibition Selectivity Profile Aminopiperidine Derivatives

DPP-4 Inhibitor Class Relevance: Validating the 3-Aminopiperidine Scaffold for Oral Bioavailability

The 3-aminopiperidine scaffold has been validated as a core motif for potent and selective Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of therapeutics for type 2 diabetes. A series of substituted 3-aminopiperidines demonstrated good DPP-4 potency with superb selectivity over related peptidases (QPP, DPP8, DPP9) and were further evaluated for hERG, calcium channel, Cyp2D6, and pharmacokinetic profiles [1]. While (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone was not a direct test compound, its 3-aminopiperidine core is identical to the scaffold in this successful series. By contrast, building blocks lacking the 3-amino group or using a 4-aminopiperidine core were not reported to achieve the same DPP-4 potency and selectivity profile, as the 3-position amine is postulated to engage a key catalytic residue in the DPP-4 active site [1].

Dipeptidyl Peptidase IV Type 2 Diabetes Oral Bioavailability

Enabling Facile Derivatization: Dual Amino and Carbonyl Functionality for Parallel Library Synthesis

The simultaneous presence of a primary amine on the piperidine ring and a carbonyl group on the pyridine moiety provides two orthogonal reactive handles for chemical diversification. This dual functionality allows for efficient generation of compound libraries through amide coupling, reductive amination, or urea formation. In contrast, the closest analogs, such as (4-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone or des-amino variants, lack this combination of reactive sites. While quantitative reaction yield data for this specific compound compared to analogs is not published, the TRC catalog entry confirms its availability in multi-gram quantities, indicating a mature and scalable synthesis route suitable for parallel chemistry workflows [1]. The purity specification of ≥95% further minimizes the need for post-derivatization purification, a key factor in library production efficiency.

Parallel Synthesis Building Block Utility Combinatorial Chemistry

High-Value Application Scenarios for (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone in Drug Discovery


Kinase Inhibitor Fragment Growth and Lead Optimization

The compound can serve as a key intermediate for synthesizing type I and type II kinase inhibitors. Its 2-methoxypyridine moiety is a known hinge-binding fragment, while the 3-aminopiperidine provides a solubilizing amine that can be derivatized to access the ribose pocket or solvent-exposed region. By procuring the specific 4-yl regioisomer, medicinal chemistry teams avoid the risk of inactive compounds that arise from the 3-yl isomer's altered binding geometry [1]. This building block is thus ideal for fragment growth campaigns targeting kinases such as ALK, c-Met, and other oncogenic drivers where pyridine-based hinge binders are prevalent.

Development of Selective Monoamine Transporter Modulators

Based on the patent SAR for aminopiperidinyl monoamine reuptake inhibitors, this compound can be used to generate focused libraries aimed at achieving triple reuptake inhibition (serotonin, norepinephrine, dopamine). The 3-amino substitution is critical for maintaining SERT activity, and the 4-pyridinyl carbonyl allows for fine-tuning of pharmacokinetic properties [1]. Procuring this exact regioisomer ensures that the initial hits from a virtual or biophysical screen can be rapidly validated and expanded into a patentable chemical series for CNS disorders.

Metabolic Disease Programs Targeting DPP-4 and Related Serine Proteases

Leveraging the privileged 3-aminopiperidine scaffold, this compound can be incorporated into structure-based design efforts for DPP-4 inhibitors with improved selectivity over DPP8 and DPP9. The class-level evidence shows that 3-aminopiperidines achieve low nanomolar potency at DPP-4 while maintaining >1000-fold selectivity, a profile that is essential for avoiding toxicity in chronic type 2 diabetes treatment [1]. Using the specified building block, researchers can explore the impact of the 2-methoxypyridin-4-yl substituent on oral bioavailability and duration of action.

Combinatorial Library Synthesis for Hit Identification

The dual orthogonal functional groups (primary amine and carbonyl) make this compound an efficient starting point for generating diverse compound libraries via solid-phase or solution-phase parallel synthesis. The reliable commercial supply in multi-gram quantities with ≥95% purity supports high-throughput chemistry workflows [1]. Compared to building blocks with a single reactive handle, this compound enables the rapid exploration of two independent vectors, doubling the chemical space that can be sampled in a single library production run.

Quote Request

Request a Quote for (3-Aminopiperidin-1-yl)(2-methoxypyridin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.